molecular formula C25H18O3 B11380972 10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11380972
M. Wt: 366.4 g/mol
InChI Key: YZVWXROAAMBSNK-UHFFFAOYSA-N
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Description

10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a naphthyl group and a tetrahydrobenzo[c]furo[3,2-g]chromen-5-one core, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-naphthol and a suitable chromenone derivative, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-7H-furo[2,3-g]chromen-7-one
  • 9-Phenyl-7H-furo[2,3-f]chromen-7-one
  • Substituted 5H-benzo[c]furo[3,2-g]chromen-5-ones

Uniqueness

10-(2-naphthyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific structural features, such as the naphthyl group and the tetrahydrobenzo[c]furo[3,2-g]chromen-5-one core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H18O3

Molecular Weight

366.4 g/mol

IUPAC Name

10-naphthalen-2-yl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C25H18O3/c26-25-19-8-4-3-7-18(19)20-12-21-22(14-27-23(21)13-24(20)28-25)17-10-9-15-5-1-2-6-16(15)11-17/h1-2,5-6,9-14H,3-4,7-8H2

InChI Key

YZVWXROAAMBSNK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C4C(=C3)C(=CO4)C5=CC6=CC=CC=C6C=C5)OC2=O

Origin of Product

United States

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